Dactylariol

Description

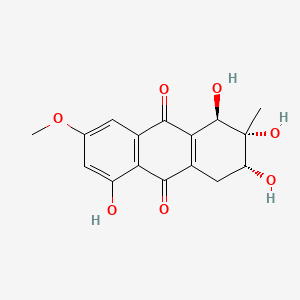

Structure

3D Structure

Properties

CAS No. |

67022-41-7 |

|---|---|

Molecular Formula |

C16H16O7 |

Molecular Weight |

320.29 g/mol |

IUPAC Name |

(2R,3R,4R)-2,3,4,8-tetrahydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione |

InChI |

InChI=1S/C16H16O7/c1-16(22)10(18)5-8-12(15(16)21)14(20)7-3-6(23-2)4-9(17)11(7)13(8)19/h3-4,10,15,17-18,21-22H,5H2,1-2H3/t10-,15-,16-/m1/s1 |

InChI Key |

VEGRZYSJCNPLRM-UHNFBRDESA-N |

SMILES |

CC1(C(CC2=C(C1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O |

Isomeric SMILES |

C[C@]1([C@@H](CC2=C([C@H]1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O |

Canonical SMILES |

CC1(C(CC2=C(C1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O |

Appearance |

Solid powder |

Other CAS No. |

67022-41-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dactylariol; Altersolanol C; |

Origin of Product |

United States |

Isolation and Dereplication Methodologies for Dactylariol

Fungal Source Identification and Characterization

Dactylariol has been identified in several fungal genera, highlighting the diverse biological origins of this compound.

Dactylaria lutea as a Primary Producer

Dactylaria lutea has been recognized as a source of this compound. Studies on the metabolites of Dactylaria lutea have led to the isolation and structural elucidation of this compound. nih.gov Along with this compound, other related compounds such as macrosporin (B1222903), altersolanol A, and altersolanol B have also been found in this fungus. nih.govresearchgate.net The structure and relative configuration of this compound from D. lutea have been established through spectroscopic studies, and its absolute configuration has been proposed based on its co-occurrence with altersolanol B. nih.govresearchgate.net

Alternaria solani and Other Alternaria Species as Co-Producers

Several species within the Alternaria genus are known to produce this compound. Alternaria solani is one such species where this compound has been identified as a metabolite. researchgate.net The production of this compound, along with other compounds like alterporriols, altersolanols, and macrosporin, has been reported in Alternaria porri and A. solani. nih.govmdpi.com The occurrence of this compound in both Dactylaria and Alternaria genera is considered of chemotaxonomical interest, suggesting potential metabolic similarities despite their classification into different genera. tandfonline.com Alternaria porri has also been specifically studied for the isolation and identification of this compound from its culture liquid. tandfonline.com

Pleospora sp. and Other Endophytic Fungal Sources

This compound has also been isolated from endophytic fungi, including Pleospora sp. scielo.brresearchgate.netnih.gov An endophytic Pleospora sp., isolated from the stem of Imperata cylindrical, was found to produce this compound among other anthraquinone (B42736) derivatives. researchgate.netnih.gov Endophytic fungi, residing within plant tissues, represent a significant source of novel bioactive compounds, and the isolation of this compound from Pleospora sp. highlights this potential. scielo.brfrontiersin.org

Advanced Isolation Strategies from Complex Biological Matrices

Obtaining pure this compound from fungal cultures requires sophisticated isolation techniques capable of separating it from numerous other metabolites produced by the fungi.

Bioassay-Guided Fractionation Approaches for Active Metabolites

Bioassay-guided fractionation is a key strategy employed in the isolation of bioactive compounds like this compound from complex biological matrices. researchgate.netmdpi.com This approach involves systematically separating a crude extract into fractions based on their chemical properties and then testing each fraction for the desired biological activity. researchgate.net Fractions exhibiting activity are further purified in subsequent steps, guided by the bioassay, until the active compound(s) are isolated. researchgate.net This method is particularly useful when isolating compounds with specific biological effects, although the provided context focuses solely on isolation methodologies, not biological activities. Studies on endophytic fungi and other fungal sources often utilize bioassay-guided fractionation to isolate active metabolites. medkoo.comresearchgate.netscispace.comscience.gov

Below is a table summarizing some of the fungal sources of this compound:

| Fungal Genus/Species | Source Type | Key Findings Related to this compound |

| Dactylaria lutea | Fungus | Primary producer, isolation, structural elucidation. nih.govresearchgate.net |

| Alternaria solani | Fungus | Co-producer, identified as a metabolite. researchgate.net |

| Alternaria porri | Fungus | Isolation and identification from culture liquid. tandfonline.com |

| Alternaria sp. | Endophytic Fungus | Isolated from marine plant endophytes. scispace.comnih.gov |

| Pleospora sp. | Endophytic Fungus | Isolated from plant stems, produces anthraquinone derivatives. scielo.brresearchgate.netnih.gov |

Chromatographic Techniques for this compound Purification

Purification of this compound from crude fungal extracts commonly employs various chromatographic techniques. Silica gel column chromatography is a frequently used method for the separation of fungal metabolites, including anthraquinones like this compound. tandfonline.commdpi.commdpi.com Different solvent systems are utilized as mobile phases to achieve separation based on the polarity of the compounds. tandfonline.commdpi.com

Other chromatographic techniques mentioned in the context of fungal metabolite purification, which could be applicable to this compound, include Sephadex LH-20 column chromatography and medium-pressure liquid chromatography (MPLC). mdpi.commdpi.comnih.gov Preparative reversed-phase thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are also utilized for finer purification steps. tandfonline.comtandfonline.commdpi.com

Research findings illustrate the application of these techniques in isolating and purifying compounds from Alternaria species. For example, in one study, an ethyl acetate (B1210297) extract of Alternaria porri culture liquid was subjected to separation based on solubility in sodium bicarbonate and sodium carbonate solutions, followed by repeated silicic acid column chromatography using a methanol-chloroform-formic acid solvent system to yield purified compounds, including this compound. tandfonline.com

Here is a table summarizing some chromatographic techniques used in fungal metabolite purification:

| Chromatographic Technique | Stationary Phase | Mobile Phase Examples | Application |

| Silica Gel Column Chromatography | Silica Gel | Methanol-chloroform-formic acid, etc. | Separation based on polarity |

| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Methanol, Methanol-dichloromethane, etc. | Separation based on size and polarity |

| Medium-Pressure Liquid Chromatography (MPLC) | Various (e.g., reversed-phase) | Water-Methanol gradients, etc. | Preparative separation |

| Preparative Thin-Layer Chromatography (TLC) | Silica Gel, Reversed-Phase | Various solvent systems | Fine purification and separation of components |

| High-Performance Liquid Chromatography (HPLC) | Various (e.phase) | Various solvent systems | High-resolution analytical and preparative separation |

Optimization of Extraction Protocols from Fungal Cultures

Optimizing extraction protocols from fungal cultures is essential to maximize the yield and purity of target metabolites like this compound. The choice of extraction solvent, extraction method, and culture conditions significantly impacts the efficiency of the process. cdnsciencepub.com

Fungal metabolites can be extracted from both the culture broth and the fungal mycelia. mdpi.com Organic solvents like ethyl acetate and ethanol (B145695) are commonly used for extracting secondary metabolites from fungal cultures. tandfonline.comcdnsciencepub.com The extraction process may involve steeping the mycelia in solvent, homogenization, and repeated extractions. cdnsciencepub.com

Different methods for fungal cell disruption, a preliminary step in extracting intracellular compounds, include mechanical methods like grinding in liquid nitrogen, freeze-drying, or using magnetic beads, as well as enzymatic digestion. nih.govresearchgate.net Chemical lysis using buffers containing agents like SDS or CTAB is also employed. nih.govprotocols.ionih.gov The specific protocol may vary depending on the fungal species and the target compound. nih.govresearchgate.net

Research highlights the variability in pigment production by fungal strains depending on culture conditions and timing of precursor addition. cdnsciencepub.com This suggests that optimizing the culture medium composition, incubation time, temperature, and potentially aeration can influence the yield of this compound. While specific detailed protocols for optimizing this compound extraction yield are not extensively provided in the search results, general principles of fungal metabolite extraction optimization involve selecting appropriate solvents based on compound polarity, employing efficient cell disruption methods, and potentially manipulating culture parameters to enhance production. nih.govresearchgate.netprotocols.ionih.gov

Data from studies on fungal DNA extraction protocols illustrate the impact of different methods on yield and purity, emphasizing the importance of optimization for downstream analysis or isolation. nih.govnih.gov

Here is a conceptual table illustrating factors influencing fungal extraction yield:

| Factor | Description | Potential Impact on Yield |

| Fungal Strain | Genetic variation in metabolite production capabilities. | Significant |

| Culture Medium | Nutrient composition, pH, carbon/nitrogen sources. | Significant |

| Incubation Time | Duration of fungal growth and metabolite accumulation. | Significant |

| Temperature | Optimal temperature range for fungal growth and metabolite production. | Significant |

| Aeration | Oxygen availability, can influence metabolic pathways. | Moderate |

| Extraction Solvent | Polarity and efficiency in dissolving the target compound. | Significant |

| Extraction Method | Technique used to separate metabolites from fungal biomass (e.g., sonication, maceration). | Moderate |

| Cell Disruption | Efficiency in releasing intracellular compounds (for mycelial extraction). | Significant |

Structural Elucidation and Spectroscopic Characterization of Dactylariol

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds, including dactylariol. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the types of atoms present, their chemical environment, and their connectivity.

Proton NMR (¹H-NMR) and Carbon-13 NMR (¹³C-NMR) are fundamental techniques used to characterize this compound. ¹H-NMR spectra provide information on the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (revealing neighboring protons). mdpi.comnih.gov ¹³C-NMR spectra provide data on the carbon skeleton, showing the number of distinct carbon atoms and their chemical shifts. nih.govresearchgate.net

Detailed analysis of the ¹H and ¹³C NMR data for this compound allows for the assignment of individual proton and carbon signals to specific positions within the molecule. This process is critical for building the initial structural framework.

Two-dimensional (2D) NMR experiments are indispensable for establishing structural connectivity and confirming assignments made from 1D NMR data. epfl.chscribd.comyoutube.com

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal correlations between protons that are coupled to each other through bonds, typically up to three bonds away. epfl.chyoutube.com This helps in identifying spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons directly attached to them (one-bond correlations). epfl.chyoutube.com This is crucial for assigning proton signals to their corresponding carbons.

Analysis of the cross-peaks in COSY, HMQC/HSQC, and HMBC spectra provides a comprehensive map of the connectivity within the this compound molecule, enabling the unambiguous assignment of most, if not all, NMR signals and confirming the proposed structure.

Isotopic labeling studies, particularly with ¹³C and ²H, can provide further confirmation of the biosynthetic origin and structural integrity of this compound. researchgate.netcdnsciencepub.comcdnsciencepub.commedkoo.comuni-frankfurt.denih.govnih.govsigmaaldrich.comutoronto.ca For instance, studies involving the incorporation of [1,2-¹³C₂]acetate into fungal cultures producing this compound have demonstrated that its carbon skeleton is derived from a single octaketide chain. researchgate.netcdnsciencepub.comcdnsciencepub.com By tracking the incorporation pattern of the ¹³C isotopes using ¹³C-NMR, researchers can verify the polyketide biosynthesis pathway and confirm the arrangement of carbon atoms in the final product. Similarly, ²H NMR studies using labeled precursors can provide insights into the retention or loss of hydrogen atoms during biosynthesis, further supporting structural assignments. researchgate.netcdnsciencepub.com

Mass Spectrometry (MS) Techniques for Molecular Formula Determination

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements that allow for the precise determination of a compound's molecular formula. science.govscience.govnih.govrsc.org For this compound, HRMS data provides the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, which can then be used to calculate the elemental composition. This is a critical step in confirming the molecular formula derived from other analytical data and is essential for validating the proposed structure. The structures of new compounds, including tetrahydroanthraquinones, are unambiguously elucidated using high-resolution mass spectrometry in addition to NMR spectroscopy. researchgate.net

Comparative Spectroscopic Analysis with Related Polyketide Anthraquinones

Comparing the spectroscopic data of this compound with that of related polyketide anthraquinones, such as altersolanol A, altersolanol B, and macrosporin (B1222903), is a valuable approach for structural confirmation and the identification of common structural features and variations. jst.go.jpcdnsciencepub.comnih.govmdpi.com These related compounds often share a similar core anthraquinone (B42736) or tetrahydroanthraquinone (B8792033) skeleton but differ in the position and nature of substituents. By comparing ¹H and ¹³C NMR chemical shifts and coupling patterns, as well as MS fragmentation patterns, researchers can identify similarities and differences that help in confirming the assignments for this compound and understanding the impact of structural variations on spectroscopic properties. For example, the structure and relative configuration of this compound have been established through spectroscopic studies and comparison with altersolanol B, with which it co-occurs. jst.go.jpnih.gov

Biosynthetic Pathways and Precursor Incorporation Studies of Dactylariol

Polyketide Biosynthesis Pathway in Fungi

Fungal polyketides, including dactylariol, are synthesized through a process distinct from plant polyketide biosynthesis. mdpi.comnih.govencyclopedia.pub This pathway involves the sequential coupling of small carboxylic acid units, predominantly acetate (B1210297) and malonate. mdpi.comnih.govencyclopedia.pub

Acetate-Malonate Pathway as the Foundational Route

The acetate-malonate pathway is the fundamental route for the biosynthesis of many fungal polyketides. mdpi.comnih.govencyclopedia.pub This pathway involves the condensation of an acetyl-CoA starter unit with multiple malonyl-CoA extender units. nih.gov These reactions are catalyzed by polyketide synthases (PKSs), large multi-domain enzymes in fungi. nih.gov The iterative condensation and modification of these units lead to the formation of a polyketide chain. nih.gov

Elucidation of Octaketide Chains as Biosynthetic Intermediates

Studies using isotopic labeling have provided evidence that this compound is derived from a single octaketide chain. cdnsciencepub.comresearchgate.netresearchgate.netcdnsciencepub.com An octaketide chain is formed by the condensation of one acetyl-CoA starter unit and seven malonyl-CoA extender units. nih.gov This linear octaketide chain then undergoes cyclization and further modifications, such as enolization, decarboxylation, and oxidation, to yield the complex structure of this compound and related anthraquinone (B42736) analogues. nih.govnih.gov

Precursor Feeding Experiments and Isotopic Labeling

Isotopic labeling experiments have been crucial in elucidating the specific incorporation patterns of precursors into the this compound skeleton, providing direct evidence for the biosynthetic pathway.

[1,2-13C2]Acetate Incorporation Studies into this compound Skeleton

Incorporation studies using [1,2-13C2]acetate in cultures of Alternaria solani have demonstrated that intact acetate units are incorporated into the carbon skeleton of this compound. cdnsciencepub.comresearchgate.netresearchgate.netcdnsciencepub.comresearchgate.net 13C Nuclear Magnetic Resonance (NMR) spectroscopy has been used to reveal the specific positions of the incorporated 13C labels within the this compound molecule. cdnsciencepub.comresearchgate.netresearchgate.netcdnsciencepub.com These studies confirm the assembly of the this compound skeleton from acetate units via a polyketide route. cdnsciencepub.comresearchgate.netresearchgate.netcdnsciencepub.com

Deuterium (B1214612) Labeling and Retention Analysis in Biosynthesis

Deuterium labeling experiments, particularly using [1-13C1, 2-2H3]acetate, have provided further insights into the biosynthetic process. cdnsciencepub.comresearchgate.netcdnsciencepub.com Analysis of the 2H NMR spectra of labeled this compound has shown the retention or loss of deuterium at specific positions. cdnsciencepub.comresearchgate.netcdnsciencepub.com For instance, deuterium from [1-13C1, 2-2H3]acetate is retained to a significant extent in the C-methyl groups and at certain positions (e.g., positions 1, 6, and 8) in related compounds like macrosporin (B1222903) and altersolanol A, which are also derived from the same octaketide chain and are likely biosynthetically related to this compound. cdnsciencepub.comresearchgate.netcdnsciencepub.com The pattern of deuterium retention and loss provides clues about the enzymatic steps, such as reduction and oxygenation, involved in the tailoring of the polyketide chain. cdnsciencepub.com

Here is a simplified representation of observed labeling patterns from [1,2-13C2]acetate incorporation into related polyketides, indicative of the pattern expected for this compound:

| Carbon Positions (Example from related anthraquinones) | Expected 13C Enrichment Pattern |

| Paired carbons derived from intact acetate units | Coupled 13C signals |

| Carbons derived from methyl group of acetate | Enriched 13C signals |

| Carbons derived from carboxyl group of acetate | Enriched 13C signals (often lost from terminal carboxyl) |

Enzymology and Genetic Aspects of this compound Biosynthesis

While the polyketide nature of this compound biosynthesis is established, detailed information on the specific enzymes and genes involved in its production is less extensively reported in the provided search results compared to the precursor incorporation studies. Polyketide synthases (PKSs) are the key enzymes catalyzing the assembly of the polyketide chain. nih.govmdpi.com Non-reducing PKSs (NR-PKSs) are known to regulate the regioselective cyclization of polyketides, influencing the final structure of compounds like anthraquinones. mdpi.com Further enzymatic modifications, such as hydroxylations, cyclizations, and reductions, are carried out by other enzymes to convert the initial polyketide chain into the final this compound structure. The genes encoding these PKSs and tailoring enzymes are typically organized in biosynthetic gene clusters in fungal genomes. nih.gov Research into the genetic aspects often involves identifying and characterizing these gene clusters to understand the complete biosynthetic pathway and potentially manipulate production. nih.gov

Role of Non-Reducing Polyketide Synthases (NR-PKS) in Anthraquinone Formation

Anthraquinones, including those structurally related to this compound, are typically synthesized in fungi via the acetate-malonate pathway, mediated by polyketide synthases (PKSs). mdpi.comnih.gov Specifically, non-reducing polyketide synthases (NR-PKSs) play a crucial role in the formation of aromatic polyketide compounds like anthraquinones. nih.govmdpi.comencyclopedia.pub NR-PKSs are multi-domain enzymes that catalyze the condensation of acetyl-CoA and malonyl-CoA units without reducing the β-keto groups, leading to the formation of a poly-β-keto chain. nih.govmdpi.comencyclopedia.pub The regioselective cyclization of this polyketide chain, often dictated by a product template (PT) domain within the NR-PKS, is key to determining the final structure of the aromatic product. nih.govencyclopedia.pub While the specific NR-PKS responsible solely for this compound biosynthesis is not explicitly detailed in the search results, the general mechanism involving NR-PKS is fundamental to the formation of the polyketide backbone that gives rise to anthraquinones and tetrahydroanthraquinones like this compound.

Proposed Enzymatic Steps in Specific Transformations (e.g., dehydration steps)

Precursor incorporation studies suggest that this compound is a probable intermediate in the biosynthesis of macrosporin in Alternaria solani. cdnsciencepub.comresearchgate.netresearchgate.netcdnsciencepub.com This implies that transformations, including dehydration steps, occur downstream of this compound formation to yield macrosporin. The conversion of this compound to macrosporin likely involves enzymatic dehydration. While the specific enzymes catalyzing this transformation are not fully elucidated, the rapidity of this postulated dehydration step in fungal cultures suggests it is enzyme-mediated. cdnsciencepub.com Dehydration reactions are common enzymatic transformations in various biosynthetic pathways, often catalyzed by dehydratases or lyases, and can involve the removal of a water molecule to form a double bond or ring structure. researchgate.netnews-medical.net

Biosynthetic Relationships with Co-occurring Polyketide Metabolites

This compound co-occurs with other polyketide metabolites, particularly in fungi of the Alternaria and Pleospora genera. cdnsciencepub.comscience.govnih.gov Biosynthetic studies have revealed close relationships between the pathways leading to these compounds.

Interconnections with Altersolanol A, Altersolanol B, and Macrosporin Pathways

Research indicates significant biosynthetic interconnections between this compound, altersolanol A, altersolanol B, and macrosporin. cdnsciencepub.comresearchgate.netresearchgate.netcdnsciencepub.com 13C NMR spectroscopy studies in Alternaria solani have shown the incorporation of [1,2-13C2]acetate into altersolanol A, this compound, and macrosporin from a single octaketide chain. cdnsciencepub.comresearchgate.netresearchgate.netcdnsciencepub.com This strongly suggests a common polyketide precursor. Furthermore, evidence supports that altersolanol A may be a precursor to altersolanol B, and this compound is a probable intermediate in the pathway from altersolanol A to macrosporin. cdnsciencepub.comresearchgate.netresearchgate.netcdnsciencepub.com This proposed pathway suggests a series of enzymatic modifications, including reductions, oxidations, and dehydrations, connecting these metabolites.

A hypothetical biosynthetic pathway proposed for these compounds in Alternaria solani suggests a sequence of transformations from a common octaketide precursor. Altersolanol A, a tetrahydroanthraquinone (B8792033), appears early in this pathway, followed by this compound, which is then converted to the anthraquinone macrosporin. cdnsciencepub.comresearchgate.netresearchgate.netcdnsciencepub.com The precise steps and enzymes involved in the interconversion of altersolanol A, altersolanol B, and this compound require further detailed investigation, but their co-occurrence and labeling patterns highlight their close biosynthetic relationship.

Comparative Analysis of Tetrahydroanthraquinone Biosynthesis

This compound is a tetrahydroanthraquinone, a class of compounds characterized by a partially reduced anthraquinone core. The biosynthesis of tetrahydroanthraquinones like this compound and altersolanol A involves the cyclization of a polyketide chain followed by reduction and other modifications. cdnsciencepub.comresearchgate.netresearchgate.netcdnsciencepub.comnih.gov Comparative analysis with the biosynthesis of fully aromatic anthraquinones (e.g., macrosporin) reveals key differences in the degree of reduction and subsequent modification of the polyketide backbone. While both classes originate from polyketide chains synthesized by PKSs (likely NR-PKSs for the initial chain), the enzymes acting on the cyclized intermediate determine the final oxidation state and substitution pattern. The presence of hydroxyl groups and the reduced ring in tetrahydroanthraquinones distinguish them from the fully aromatic structure of anthraquinones. nih.gov The specific enzymes responsible for the reduction steps in tetrahydroanthraquinone biosynthesis, as well as the enzymes catalyzing the dehydration and aromatization steps leading to anthraquinones like macrosporin from tetrahydroanthraquinones like this compound, are crucial in defining the structural diversity within this class of polyketides. cdnsciencepub.comnih.govmdpi.comnih.govencyclopedia.pub

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 42639666 bidd.group |

| Altersolanol A | 89644 nih.govnih.govmetabolomicsworkbench.orgscbt.com |

| Altersolanol B | Not readily available in search results |

| Macrosporin | 159926 nih.govchem960.comchem960.com |

Biological Activities and Mechanistic Considerations of Dactylariol

Reported In Vitro Cytotoxic Activities

Studies have investigated the cytotoxic potential of Dactylariol, often in conjunction with related fungal metabolites. While comprehensive data specifically focusing on this compound's activity against a broad panel of cancer cell lines, including extensive studies on leukemia and colon cancer cell lines, may be limited in the immediately available literature, some findings regarding its cytotoxic effects have been reported.

This compound, along with Altersolanol B, has been reported to be highly cytotoxic to HeLa cells and Ehrlich ascites carcinoma cells. tandfonline.comdoi.org Furthermore, this compound has been noted to exhibit anti-ATP catabolism activity in Ehrlich I ascites tumor cells. doi.orgmdpi.com

Activity against Leukemia Cell Lines

Direct, detailed in vitro cytotoxicity data specifically for this compound against a wide range of leukemia cell lines is not extensively detailed in the provided search results. However, the general cytotoxic activity of fungal pigments, a class to which this compound belongs, has been noted, and some studies on related compounds or mixtures including this compound have indicated cytotoxic effects. mdpi.comnih.govencyclopedia.pubresearchgate.netmdpi.comresearchgate.net The reported cytotoxicity against Ehrlich ascites carcinoma cells tandfonline.comdoi.orgmdpi.com provides some indication of activity against certain types of rapidly dividing cells, which could be relevant in the context of leukemia research, although further specific studies on established leukemia cell lines are needed to fully characterize this compound's potential in this area.

Activity against Colon Cancer Cell Lines

Similar to leukemia cell lines, specific and detailed in vitro cytotoxicity data for this compound against various colon cancer cell lines is not a primary focus of the provided search results. While fungal metabolites and pigments, in general, are recognized for their potential anticancer and cytotoxic activities nih.govencyclopedia.pubresearchgate.net, and research exists on the in vitro cytotoxicity of various compounds against colon cancer cell lines oncotarget.comconicet.gov.arnih.govscielo.brfrontiersin.org, direct evidence specifically quantifying this compound's effect on these cell lines is not prominently available in this context. Further dedicated research is required to ascertain the specific activity profile of this compound against colon cancer cell lines.

Role in Fungal Secondary Metabolism and Pigmentation

This compound is recognized as a product of fungal secondary metabolism and plays a role in the pigmentation of certain fungal species. nih.govmdpi.commdpi.comnih.govencyclopedia.pubresearchgate.netmdpi.comijrbat.indntb.gov.ua

This compound as a Fungal Pigment Component

This compound is a known pigment produced by several fungi, including species of Alternaria and Dactylaria. tandfonline.comnih.govencyclopedia.pubresearchgate.netmdpi.comijrbat.in It is classified as a tetrahydroanthraquinone (B8792033) derivative medkoo.com, contributing to the array of colors observed in these fungi. The production of such pigments is a characteristic feature of many fungal genera within families like Pleosporaceae. nih.govencyclopedia.pub

Contribution to the Broader Spectrum of Fungal Polyketide Metabolites

This compound belongs to the class of polyketide metabolites. researchgate.netcdnsciencepub.comcdnsciencepub.commdpi.commdpi.comnih.gov Fungi are prolific producers of polyketides, a structurally diverse group of secondary metabolites synthesized through the repetitive condensation of acyl-coenzyme A units. mdpi.comnih.gov Studies on the biosynthesis of this compound in Alternaria solani have shown that it is derived from a single octaketide chain. researchgate.netcdnsciencepub.comcdnsciencepub.com This places this compound within the broader context of fungal polyketide biosynthesis, highlighting its origin from fundamental metabolic pathways and its relationship to other complex fungal compounds.

Phytotoxic Activities

This compound has been reported to exhibit phytotoxic activities, affecting plant growth. medkoo.comtandfonline.comdoi.orgmdpi.comresearchgate.netnih.govmdpi.comamanote.com This activity has been observed in studies involving plants such as lettuce and stone-leek. tandfonline.com

Research on the phytotoxic activities of this compound, Altersolanol A, and Altersolanol B, isolated from Alternaria porri, demonstrated their effects on the root growth of lettuce and stone-leek seedlings. tandfonline.comdoi.org At a concentration of 100 ppm, this compound inhibited the root growth of lettuce seedlings by 22.3% and stone-leek seedlings by 42.6%. tandfonline.com While Altersolanol A and B showed stronger inhibitory effects at the same concentration, these findings indicate this compound's contribution to the phytotoxicity profile of the producing fungi. tandfonline.com

Phytotoxic Activity of this compound on Seedling Root Growth

| Seedling Type | Concentration (ppm) | Root Growth Inhibition (%) |

| Lettuce | 100 | 22.3 |

| Stone-leek | 100 | 42.6 |

Data derived from studies on the phytotoxic activities of this compound, Altersolanol A, and Altersolanol B. tandfonline.com

These phytotoxic properties suggest that this compound may play a role in the interactions between the producing fungi and plants, potentially contributing to plant disease symptoms in the case of pathogenic fungi. mdpi.comnih.govmdpi.com

General Mechanistic Hypotheses Based on Structural Features

This compound belongs to the class of hexahydroanthraquinones bidd.groupwikipedia.org. Anthraquinones, characterized by a core anthracene (B1667546) structure with two ketone groups, are a widely studied group of natural compounds known for a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor effects nih.gov. The biological activities of anthraquinones are often attributed to their ability to intercalate with DNA, inhibit topoisomerases, generate reactive oxygen species, and modulate various signaling pathways.

As a hexahydroanthraquinone, this compound possesses a reduced ring system compared to the basic anthraquinone (B42736) structure. This structural variation can influence its physicochemical properties, such as solubility and redox potential, which in turn can affect its cellular uptake, distribution, and interaction with biological molecules. While specific mechanistic studies solely focused on this compound are limited, its structural similarity to other bioactive anthraquinones and related compounds allows for the proposal of general mechanistic hypotheses.

Studies on Dactylarin (B1669755), a related antiprotozoal antibiotic also isolated from Dactylaria lutea, have provided some insights into potential mechanisms that might be relevant to this compound due to their common origin and structural relationship bidd.group. Dactylarin has been shown to interact with thiols, suggesting a possible mechanism involving the modulation of enzyme activity or cellular redox state bidd.group.

Cellular Impact in In Vitro Biological Systems

Research into the in vitro biological activities of this compound has revealed notable effects on various cell types, particularly cancer cells. This compound has demonstrated cytotoxic activity against human cancer cell lines, including human colon cancer (SW1116) and leukemia (K562) cells bidd.groupwikipedia.org. In studies evaluating the cytotoxic potential of this compound alongside other compounds, it exhibited significant activity with IC50 values in the microgram per milliliter range bidd.group.

| Compound | Cell Line | IC50 Range (μg/ml) | Reference |

| This compound | SW1116 | 0.8–58.8 | bidd.groupwikipedia.org |

| This compound | K562 | 0.8–58.8 | bidd.groupwikipedia.org |

| Altersolanol B | SW1116 | 0.8–58.8 | bidd.group |

| Altersolanol B | K562 | 0.8–58.8 | bidd.group |

| Deoxybostrycin | SW1116 | 0.8–58.8 | bidd.group |

| Deoxybostrycin | K562 | 0.8–58.8 | bidd.group |

Beyond general cytotoxicity, this compound has also been investigated for specific cellular effects. It has been reported to affect adenosine (B11128) triphosphate (ATP) catabolism in Ehrlich ascites tumor cells nih.gov. This suggests a potential interference with cellular energy metabolism, which could contribute to its cytotoxic effects in rapidly proliferating cancer cells.

Further insights into the cellular impact of related compounds like Dactylarin in in vitro systems may provide additional hypotheses for this compound's activity. Studies on Dactylarin in HeLa cells indicated an inhibition of cell cycle progression, specifically preventing cells from advancing from the G2 phase into mitosis fluoroprobe.com. This led to an observed increase in cell size and unbalanced growth characterized by a decrease in DNA and RNA content relative to cell volume, while protein content remained proportional fluoroprobe.com. Although these findings are for Dactylarin, they highlight potential cellular processes, such as cell cycle regulation and macromolecule synthesis, that could be influenced by structurally related hexahydroanthraquinones like this compound.

The phytotoxic activities of this compound have also been documented, indicating its ability to exert effects on plant cells. While the specific mechanisms underlying its phytotoxicity are not detailed in the provided sources, this activity further underscores this compound's capacity to interact with biological systems and disrupt cellular functions in vitro.

The available in vitro data indicate that this compound possesses cytotoxic and metabolic effects on various cell types. Future research is needed to fully elucidate the precise molecular targets and detailed mechanisms of action responsible for these observed biological activities.

Synthetic Approaches Towards Dactylariol and Analogues

Development of Total Synthesis Strategies

Total synthesis involves the complete chemical synthesis of a complex organic molecule from simpler, commercially available precursors. The development of total synthesis strategies for dactylariol has been a subject of scientific investigation. While specific detailed synthetic routes for this compound itself are not extensively detailed in the provided search results, the broader context of natural product total synthesis, particularly for compounds with complex architectures, highlights the challenges and strategies involved nih.gov.

Total synthesis can serve multiple purposes, including confirming structural assignments, providing a route to obtain larger quantities of the compound than available from natural sources, and enabling the synthesis of designed analogues nih.gov. Strategies often involve the careful construction of the core molecular scaffold and the introduction of specific functional groups with high stereo- and regioselectivity. The complexity of natural products frequently necessitates the development of innovative synthetic methodologies.

Research into the total synthesis of related compounds, such as dactyloquinone A, provides insight into the types of strategies employed for complex natural products that may share structural features or biosynthetic origins with this compound chemrxiv.org. For example, the total synthesis of dactyloquinone A involved an intramolecular hydrofunctionalisation strategy and relied on a meroterpenoid scaffold chemrxiv.org. These approaches highlight the sophisticated chemical transformations required to assemble such molecules.

Semisynthetic Modifications for Structure-Activity Relationship (SAR) Studies

Semisynthesis involves using a naturally occurring starting material that already possesses a significant portion of the target molecule's structure and then performing chemical modifications to complete the synthesis or create analogues nih.gov. This approach can be more efficient than total synthesis for generating a series of related compounds for Structure-Activity Relationship (SAR) studies.

SAR studies are crucial for understanding how changes in chemical structure affect the biological activity of a compound. By creating and testing semisynthetic analogues, researchers can identify which parts of the molecule are essential for its activity and which can be modified to potentially improve potency, selectivity, or other desirable properties.

While direct examples of semisynthetic modifications specifically on this compound for SAR studies are not explicitly detailed in the provided search results, the concept is widely applied to natural products and their analogues to explore their potential as therapeutic agents or other bioactive molecules nih.govresearchgate.net. For instance, semisynthetic derivatives of other natural products like harmine (B1663883) have been prepared to study their anticancer potential and address limitations such as poor water solubility researchgate.net. This illustrates how semisynthesis can be used to generate analogues with altered properties for biological evaluation.

Semisynthetic approaches often involve targeted chemical reactions on specific functional groups or structural motifs within the natural product scaffold. These modifications can include esterifications, etherifications, oxidations, reductions, or the introduction of new substituents. The goal is to create a library of analogues with systematic variations in structure that can then be tested in biological assays. The results from these assays provide data that correlates structural features with observed activity, guiding further synthetic efforts and the design of more potent or selective compounds.

Future Research Directions in Dactylariol Studies

Elucidation of Specific Biosynthetic Gene Clusters and Enzymes

The biosynthesis of fungal anthraquinones and their derivatives, such as Dactylariol, is known to originate from the polyketide pathway. nih.gov These complex molecules are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs). researchgate.net Fungal polyketides are typically synthesized by Type I iterative PKSs, which are large, multidomain enzymes. mdpi.comrsc.org Some fungal polyketides are also produced via Type III PKSs. rsc.org

A primary avenue for future research is the identification and characterization of the specific biosynthetic gene cluster (BGC) responsible for this compound production in Dactylaria lutea. This will involve genome mining of the organism to identify putative PKS genes. nih.govnih.gov The identification of these genes can be followed by functional disruption to confirm their role in this compound biosynthesis. nih.gov It is anticipated that the this compound BGC will contain a non-reducing PKS (NR-PKS) responsible for assembling the poly-β-keto intermediate, which then undergoes a series of cyclization and modification reactions. nih.gov

Further research should focus on the specific enzymes within the cluster that catalyze the tailoring steps, such as hydroxylation and reduction, which are critical for the final structure of this compound. The characterization of these enzymes will not only provide a complete picture of the biosynthetic pathway but also furnish a set of biocatalysts for potential use in synthetic biology applications. researchgate.net

Table 1: Key Enzyme Classes in Fungal Polyketide Biosynthesis

| Enzyme Class | Function in Biosynthesis | Relevance to this compound |

| Polyketide Synthase (PKS) | Catalyzes the iterative condensation of acyl-CoA units to form the polyketide backbone. researchgate.net | A Type I or Type III PKS is expected to be the core enzyme in the this compound BGC. rsc.org |

| Cyclase/Aromatase | Catalyzes the cyclization and aromatization of the linear polyketide chain. nih.gov | Essential for the formation of the characteristic tricyclic anthraquinone (B42736) core. |

| Reductase | Catalyzes the reduction of keto groups in the polyketide intermediate. | Responsible for the formation of the tetrahydroanthraquinone (B8792033) structure of this compound. |

| Oxygenase (e.g., P450) | Catalyzes the hydroxylation of the anthraquinone scaffold. | Introduces the hydroxyl groups at specific positions on the this compound molecule. |

| Transferase | Catalyzes the transfer of functional groups, such as methyl groups. | May be involved in modifications of the this compound precursor. |

In-Depth Mechanistic Investigations of In Vitro Biological Activities

Tetrahydroanthraquinones, the chemical class to which this compound belongs, are known to exhibit a range of biological activities, including antimicrobial and antitumor effects. nih.govnih.gov For instance, the structurally related compound altersolanol A has demonstrated selective cytotoxicity against various human cancer cell lines. nih.gov Preliminary studies on related compounds suggest that this compound may also possess significant bioactivity. Future research must focus on comprehensive in vitro screening of this compound against a panel of clinically relevant bacterial, fungal, and cancer cell lines to determine its spectrum of activity and potency. acs.orgresearchgate.net

Once promising activities are identified, in-depth mechanistic studies will be crucial. For example, if this compound exhibits antibacterial properties, investigations into its mechanism of action could explore its effects on bacterial cell wall integrity, nucleic acid and protein synthesis, or energy metabolism. nih.gov Should this compound display cytotoxic activity against cancer cells, future studies should investigate its impact on cell cycle progression, induction of apoptosis, and specific molecular targets. mdpi.comscienceopen.com The pro-apoptotic and anti-invasive potential of altersolanol A has been linked to the inhibition of NF-κB activity and the cleavage of caspases-3 and -9. nih.gov Similar pathways should be investigated for this compound. Understanding these mechanisms is fundamental for any future development of this compound as a therapeutic lead.

Table 2: Potential In Vitro Biological Activities and Mechanistic Assays for this compound

| Biological Activity | Potential In Vitro Assays | Mechanistic Investigations |

| Antibacterial | Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria. researchgate.net | Cell wall/membrane permeability assays, DNA gyrase inhibition assays, protein synthesis inhibition assays. nih.gov |

| Antifungal | MIC against pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus). acs.org | Ergosterol biosynthesis inhibition assays, cell wall integrity assays. |

| Anticancer/Cytotoxic | MTT or similar cell viability assays against a panel of human cancer cell lines. scienceopen.com | Cell cycle analysis (flow cytometry), apoptosis assays (e.g., Annexin V/PI staining, caspase activation assays), Western blot for key signaling proteins (e.g., NF-κB, Bcl-2 family). mdpi.com |

| Antioxidant | DPPH or ABTS radical scavenging assays. | Measurement of intracellular reactive oxygen species (ROS) levels. |

Chemoenzymatic Synthesis for Scalable Production and Analog Generation

The natural production of this compound from Dactylaria lutea may be insufficient for extensive research and potential commercialization. Therefore, the development of efficient and scalable synthetic routes is a critical area for future research. Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, offers a promising approach. nih.gov

Future research in this area should focus on utilizing the biosynthetic enzymes discovered from the this compound BGC. For instance, the core PKS could be used to generate the polyketide backbone, which can then be modified through a combination of enzymatic and chemical steps to yield this compound. nih.gov This strategy allows for the generation of structural analogs by introducing different substrates to the enzymatic reactions or by performing diverse chemical modifications on the biosynthetic intermediates. These analogs are invaluable for structure-activity relationship (SAR) studies to identify the key structural features responsible for the biological activity of this compound and to potentially develop derivatives with improved potency and pharmacological properties.

Metabolic Engineering of Fungal Strains for Enhanced this compound Production

To improve the yield of this compound from its native producer, Dactylaria lutea, or a heterologous host, metabolic engineering strategies will be essential. researchgate.net A key future direction is the overexpression of the this compound BGC in the native host or its heterologous expression in a well-characterized fungal chassis such as Aspergillus oryzae. nih.govnih.gov The Generally Regarded As Safe (GRAS) status of A. oryzae makes it an attractive host for the production of compounds for pharmaceutical applications. mdpi.com

Further enhancements in production can be achieved by manipulating regulatory elements and precursor supply. mdpi.comresearchgate.net This includes the overexpression of pathway-specific positive regulators or the deletion of negative regulators within the this compound BGC. nih.gov Additionally, engineering the primary metabolic pathways to increase the intracellular pool of precursors, such as acetyl-CoA and malonyl-CoA, could significantly boost the production of this polyketide. nih.gov A systematic approach, combining genomic and metabolic data, will be key to designing and implementing effective metabolic engineering strategies for the high-level production of this compound. researchgate.net

Q & A

Q. How to structure a manuscript for high-impact journals focusing on this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.